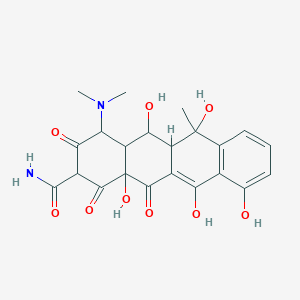
4-(Dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-1,3,12-trioxo-1,2,3,4,4a,5,5a,6,12,12a-decahydrotetracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-5,6,10,12,12a-pentahydroxy-6-methyl-1,3,11-trioxo-4,4a,5,5a-tetrahydro-2H-tetracene-2-carboxamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a dimethylamino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-5,6,10,12,12a-pentahydroxy-6-methyl-1,3,11-trioxo-4,4a,5,5a-tetrahydro-2H-tetracene-2-carboxamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction conditions precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve high efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-5,6,10,12,12a-pentahydroxy-6-methyl-1,3,11-trioxo-4,4a,5,5a-tetrahydro-2H-tetracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(dimethylamino)-5,6,10,12,12a-pentahydroxy-6-methyl-1,3,11-trioxo-4,4a,5,5a-tetrahydro-2H-tetracene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-5,6,10,12,12a-pentahydroxy-6-methyl-1,3,11-trioxo-4,4a,5,5a-tetrahydro-2H-tetracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracene derivatives and compounds with multiple hydroxyl groups and amino groups, such as:
- 4-(dimethylamino)pyridine
- 4-(dimethylamino)benzoic acid
- 4-(dimethylamino)cinnamaldehyde
Uniqueness
What sets 4-(dimethylamino)-5,6,10,12,12a-pentahydroxy-6-methyl-1,3,11-trioxo-4,4a,5,5a-tetrahydro-2H-tetracene-2-carboxamide apart is its unique combination of functional groups and its complex structure, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H24N2O9 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-1,3,12-trioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,11-14,17,25-26,28,32-33H,1-3H3,(H2,23,31) |
InChI Key |
JRKKETOWZBGAML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(C(=O)C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)C(=O)N)N(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


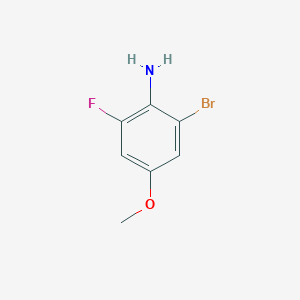
![4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol](/img/structure/B12470354.png)
![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B12470356.png)
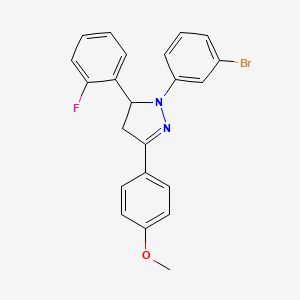
![N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B12470373.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470383.png)
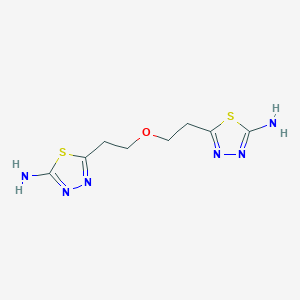
![2,5-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B12470400.png)
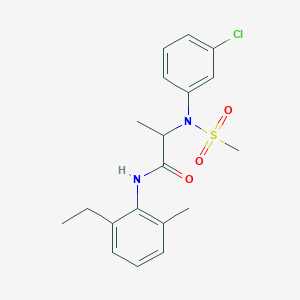
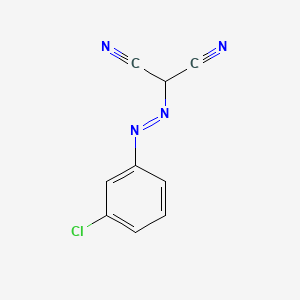
![5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid](/img/structure/B12470407.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12470412.png)
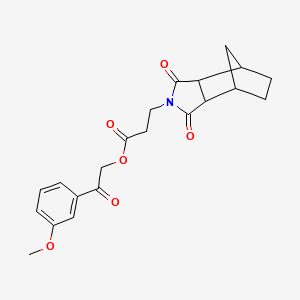
![N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide](/img/structure/B12470427.png)
